3-methyl-6-morpholinopyrimidin-4(3H)-one synthesis pathway
3-methyl-6-morpholinopyrimidin-4(3H)-one synthesis pathway
Synthesis Pathway and Mechanistic Insights: 3-Methyl-6-morpholinopyrimidin-4(3H)-one
Executive Summary
The 3-methyl-6-morpholinopyrimidin-4(3H)-one motif is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling network and DNA-PK[1]. The core challenge in synthesizing this fragment lies in the regioselective functionalization of the pyrimidine ring—specifically, differentiating the nitrogen atoms for selective alkylation and controlling nucleophilic substitutions. This technical guide details a highly efficient, three-step synthetic pathway starting from the commercially available 4,6-dichloropyrimidine, emphasizing the mechanistic causality behind each reagent selection and protocol design.
Retrosynthetic Analysis
The target molecule can be logically disconnected into three accessible precursors. The morpholine moiety is introduced via a Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The N3-methyl group is installed via regioselective alkylation of the pyrimidinone core. Ultimately, the pyrimidinone core is derived from the controlled mono-hydrolysis of 4,6-dichloropyrimidine[2].
Retrosynthetic analysis of 3-methyl-6-morpholinopyrimidin-4(3H)-one.
Step-by-Step Synthetic Methodology & Mechanistic Causality
Step 1: Controlled Mono-Hydrolysis of 4,6-Dichloropyrimidine
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Objective : Convert 4,6-dichloropyrimidine to 6-chloropyrimidin-4(3H)-one.
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Causality : 4,6-Dichloropyrimidine is highly electron-deficient, making both chlorides susceptible to nucleophilic attack. By using exactly 1.0 equivalent of sodium hydroxide (NaOH) in an aqueous medium, the first chloride is displaced to form 6-chloro-4-hydroxypyrimidine. This intermediate rapidly tautomerizes to the thermodynamically stable 6-chloropyrimidin-4(3H)-one lactam[2]. The formation of the lactam significantly increases the electron density of the pyrimidine ring, effectively deactivating the second chloride at C6 toward further hydrolysis at moderate temperatures, thus ensuring excellent mono-selectivity.
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Self-Validating Protocol :
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Suspend 4,6-dichloropyrimidine (1.0 eq) in distilled water (0.5 M).
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Add NaOH (1.0 eq) as a 10% aqueous solution dropwise at 0°C to control the exothermic reaction.
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Heat the mixture to 80°C for 2 hours. (Validation: The initial suspension will dissolve, followed by the precipitation of the product as the reaction proceeds).
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Cool to 0°C and adjust the pH to 4-5 using 1M HCl. (Validation: Maximum precipitation of the lactam occurs at its isoelectric point).
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Filter the white solid, wash with cold water, and dry under vacuum to afford 6-chloropyrimidin-4(3H)-one.
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Step 2: Regioselective N-Methylation
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Objective : Synthesize 6-chloro-3-methylpyrimidin-4(3H)-one.
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Causality : Alkylation of 6-chloropyrimidin-4(3H)-one with methyl iodide (MeI) can occur at N1, N3, or O4. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) favors N-alkylation over O-alkylation. Between N1 and N3, the N3 position is favored due to the severe steric hindrance imparted by the bulky C6-chloride adjacent to the N1 position[3]. While a minor N1-methyl byproduct is formed, the N3-methyl isomer is the major product and can be isolated via chromatography.
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Self-Validating Protocol :
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Dissolve 6-chloropyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere.
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Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
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Cool the mixture to 0°C and add MeI (1.2 eq) dropwise.
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Stir the reaction at room temperature for 4 hours. (Validation: TLC with an eluent of 50% EtOAc/Hexane should show the disappearance of the starting material at Rf ~0.1 and the appearance of two new spots; the major N3-isomer at Rf ~0.4 and the minor N1-isomer at Rf ~0.2).
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Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF.
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Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient 20-50% EtOAc in Hexanes) to isolate pure 6-chloro-3-methylpyrimidin-4(3H)-one.
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Step 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
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Objective : Final assembly of 3-methyl-6-morpholinopyrimidin-4(3H)-one.
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Causality : The C6-chloride in the intermediate is highly electrophilic due to the electron-withdrawing nature of the adjacent imine-like nitrogen and the carbonyl group. Morpholine, a strong secondary amine nucleophile, readily attacks the C6 position, forming a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the conjugated system[1]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation of morpholine and driving the reaction to completion.
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Self-Validating Protocol :
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Dissolve 6-chloro-3-methylpyrimidin-4(3H)-one (1.0 eq) in absolute ethanol (0.2 M).
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Add morpholine (1.5 eq) and DIPEA (2.0 eq).
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Reflux the mixture at 80°C for 6 hours. (Validation: TLC with an eluent of 5% MeOH/DCM will indicate complete consumption of the starting material and the formation of a highly polar product spot).
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Dissolve the residue in DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
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Recrystallize from EtOAc/Hexane to afford the pure target compound as a crystalline solid.
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Quantitative Data & Reaction Optimization
To facilitate rapid scale-up and optimization, the key quantitative parameters of the synthetic workflow are summarized below:
| Step | Transformation | Reagents & Equivalents | Solvent | Temp / Time | Typical Yield | Key Analytical Marker |
| 1 | Mono-Hydrolysis | NaOH (1.0 eq) | H₂O | 80°C / 2 h | 80 - 85% | Precipitation at pH 4-5 |
| 2 | N-Methylation | MeI (1.2 eq), K₂CO₃ (1.5 eq) | DMF | 0°C to RT / 4 h | 55 - 65% | Major spot Rf ~0.4 (EtOAc/Hex) |
| 3 | SNAr Amination | Morpholine (1.5 eq), DIPEA (2.0 eq) | EtOH | 80°C / 6 h | 90 - 95% | Complete SM consumption on TLC |
Process Workflow Diagram
Three-step synthetic workflow and purification strategy for the target pyrimidinone.
Analytical Characterization
Verification of the final product, 3-methyl-6-morpholinopyrimidin-4(3H)-one, is achieved via standard spectroscopic techniques. The self-validating nature of the synthesis is confirmed by the following expected spectral data:
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¹H NMR (400 MHz, CDCl₃) :
7.85 (s, 1H, Pyrimidine C2-H), 5.42 (s, 1H, Pyrimidine C5-H), 3.78 - 3.72 (m, 4H, Morpholine -CH₂-O-CH₂-), 3.45 - 3.38 (m, 4H, Morpholine -CH₂-N-CH₂-), 3.40 (s, 3H, N-CH₃). -
LC-MS (ESI+) : m/z calculated for C₉H₁₃N₃O₂[M+H]⁺: 196.10, found: 196.1.
References
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Brown, D. J. The Pyrimidines. Chemistry of Heterocyclic Compounds, Volume 52. John Wiley & Sons, 1994. Available at:[Link][2]
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"Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors." World Intellectual Property Organization, Patent WO2012089633A1, 2012. Available at:[1]
Sources
- 1. WO2012089633A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors - Google Patents [patents.google.com]
- 2. search.library.ucla.edu [search.library.ucla.edu]
- 3. 2-amino-6-chloro-3-methylpyrimidin-4(3H)-one 97% | CAS: 874-20-4 | AChemBlock [achemblock.com]
